molecular formula C11H14BrNO2 B13578433 Tert-butyl 2-amino-3-bromobenzoate

Tert-butyl 2-amino-3-bromobenzoate

Cat. No.: B13578433
M. Wt: 272.14 g/mol
InChI Key: WRXXRRMXBGHZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-bromobenzoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a tert-butyl group, and the hydrogen atom at the third position is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-bromobenzoate typically involves the bromination of tert-butyl benzoate followed by amination. One common method is the bromination of tert-butyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The resulting tert-butyl 3-bromobenzoate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield tert-butyl 2-amino-3-hydroxybenzoate, while coupling reactions can produce various biaryl compounds .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-bromobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-5-bromobenzoate
  • Tert-butyl 2-amino-4-bromobenzoate
  • Tert-butyl 2-amino-6-bromobenzoate

Uniqueness

Tert-butyl 2-amino-3-bromobenzoate is unique due to the specific positioning of the bromine and amino groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

tert-butyl 2-amino-3-bromobenzoate

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,13H2,1-3H3

InChI Key

WRXXRRMXBGHZHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.